molecular formula C15H18N2OS2 B2965772 N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide CAS No. 2034335-39-0

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide

Cat. No.: B2965772
CAS No.: 2034335-39-0
M. Wt: 306.44
InChI Key: FKKFWSKMSUJKGP-UHFFFAOYSA-N
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Description

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide (hereafter referred to as the "target compound") is a heterocyclic organic molecule featuring a thiophene-2-carboxamide core linked to a 4-cyclohexyl-1,3-thiazole moiety via a methyl bridge. This structural framework is common in medicinal chemistry, particularly in compounds targeting enzymes or receptors with hydrophobic binding pockets .

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2OS2/c18-15(13-7-4-8-19-13)16-9-14-17-12(10-20-14)11-5-2-1-3-6-11/h4,7-8,10-11H,1-3,5-6,9H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKKFWSKMSUJKGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares structural motifs with several classes of bioactive molecules, including thiophene carboxamides, thiazole derivatives, and hybrid heterocycles. Below is a detailed comparison:

Key Observations:
  • Synthesis : The target compound’s synthesis likely parallels methods in and , involving coupling of a thiophene carbonyl chloride with a thiazole-containing amine .
  • Structural Flexibility : Unlike rigid planar structures (e.g., ’s thiazole-amine), the target compound’s cyclohexyl group may introduce conformational flexibility, affecting binding kinetics .

Structural Analysis and Crystallography

  • Dihedral Angles : In N-(2-Nitrophenyl)thiophene-2-carboxamide (), dihedral angles between the thiophene and benzene rings (8.5–13.5°) influence molecular packing and intermolecular interactions. The target compound’s cyclohexyl group may disrupt such packing, reducing crystallinity .
  • Hydrogen Bonding : Weak C–H⋯O/S interactions in contrast with classical H-bonds in kinase inhibitors (), suggesting divergent solubility and bioavailability profiles .

Biological Activity

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]thiophene-2-carboxamide, also known as CCT251545, is a compound belonging to the thiazole-carboxamide class. This compound has garnered attention due to its potential biological activities, particularly as a kinase inhibitor and its implications in cancer therapy and antimicrobial applications.

Molecular Formula: C15H18N2OS2
Molecular Weight: 306.44 g/mol
InChI Key: FKKFWSKMSUJKGP-UHFFFAOYSA-N
Solubility: Slightly soluble in water; soluble in DMSO and ethanol.

CCT251545 functions primarily as a kinase inhibitor , which means it interferes with the activity of kinases—enzymes that play crucial roles in various cellular processes, including cell signaling, growth, and division. By inhibiting these enzymes, CCT251545 may disrupt the proliferation of cancer cells and modulate inflammatory responses.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives, including CCT251545. The compound has shown promising results in preclinical models against various cancer cell lines:

  • IC50 Values: In vitro studies have reported IC50 values indicating significant cytotoxicity against cancer cell lines. For instance, compounds structurally similar to CCT251545 exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, suggesting strong antitumor activity .
  • Mechanism of Action: The cytotoxic effects are attributed to the compound's ability to induce apoptosis in cancer cells, primarily through interactions with proteins involved in cell survival pathways such as Bcl-2 .

Antimicrobial Activity

Thiazole derivatives are recognized for their antibacterial and antifungal properties . CCT251545 has been investigated for its potential as a new antimicrobial agent:

  • Antibacterial Activity: The compound has demonstrated effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cellular processes .
  • Antifungal Activity: Similar studies indicate that CCT251545 may inhibit fungal growth, making it a candidate for treating fungal infections .

Structure-Activity Relationship (SAR)

The biological activity of CCT251545 can be linked to its structural components:

  • Thiazole Ring: Essential for the anticancer activity; modifications on this ring can significantly alter potency.
  • Cyclohexyl Group: Contributes to hydrophobic interactions that enhance binding affinity to target proteins.
  • Carboxamide Group: Plays a crucial role in the interaction with kinase targets and is vital for maintaining biological activity .

Case Studies and Research Findings

Numerous studies have explored the biological activity of thiazole derivatives similar to CCT251545:

Study ReferenceBiological ActivityFindings
AntitumorIC50 values < 2 µg/mL against multiple cell lines; apoptosis induction confirmed via assays.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; potential for clinical applications.
Anti-inflammatoryDemonstrated reduction in inflammatory markers in preclinical models.

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